molecular formula C19H22N2O4S B2597775 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 899983-56-3

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2597775
CAS No.: 899983-56-3
M. Wt: 374.46
InChI Key: JEDOVXHVPFBHLC-UHFFFAOYSA-N
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Description

The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide features a tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a 4-methoxyphenyl acetamide moiety at position 4. The 4-methoxyphenyl substituent is a recurring pharmacophore in bioactive molecules, often contributing to hydrophobic interactions and target binding .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-8-5-14(6-9-17)12-19(22)20-16-7-10-18-15(13-16)4-3-11-21(18)26(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDOVXHVPFBHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Methoxyphenyl Acetamide Moiety: Finally, the compound is reacted with 4-methoxyphenylacetic acid chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and methanesulfonyl groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsMechanismCitations
Acetamide Hydrolysis6M HCl, reflux (acidic)2-(4-Methoxyphenyl)acetic acid + 6-amino-1-methanesulfonyl-1,2,3,4-tetrahydroquinolineNucleophilic acyl substitution
Acetamide Hydrolysis2M NaOH, 80°C (basic)Sodium 2-(4-methoxyphenyl)acetate + free amineBase-promoted cleavage
Methanesulfonyl HydrolysisConcentrated H2SO4, 120°CQuinoline-6-sulfonic acid derivative (via desulfonation)Electrophilic substitution

Key Observations :

  • Acidic hydrolysis of the acetamide yields a carboxylic acid and the tetrahydroquinoline amine .

  • The methanesulfonyl group is relatively stable but may undergo hydrolysis under harsh acidic conditions to release SO2 and form a hydroxyl group.

Substitution Reactions

The sulfonamide and aromatic systems participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (NAS)

Target SiteReagentsProductsConditionsCitations
Tetrahydroquinoline C-7HNO3/H2SO4 (nitration)7-Nitro-tetrahydroquinoline derivative0–5°C, 2 h
4-Methoxyphenyl RingBr2/FeBr3 (bromination)3-Bromo-4-methoxyphenylacetamideRoom temperature

Nucleophilic Substitution at Sulfonamide

ReagentsProductsMechanismCitations
NaH/RI (R = alkyl)N-alkylated sulfonamide derivativesSN2 displacement
Grignard ReagentsSulfonamide-MgBr adductsNucleophilic addition

Key Observations :

  • The electron-rich 4-methoxyphenyl ring undergoes electrophilic substitution at the meta position .

  • Methanesulfonyl’s electron-withdrawing nature activates the tetrahydroquinoline ring for nitration at C-7 .

Reduction and Oxidation

Reaction TypeReagentsProductsConditionsCitations
Acetamide ReductionLiAlH42-(4-Methoxyphenyl)ethylamine derivativeDry THF, reflux
Tetrahydroquinoline OxidationKMnO4, H2OQuinoline-6-sulfonamide80°C, acidic medium

Key Observations :

  • LiAlH4 reduces the acetamide to a primary amine .

  • Oxidation of the tetrahydroquinoline ring to quinoline occurs under strong oxidative conditions.

Radical-Mediated Reactions

Radical intermediates may form under specific conditions:

ConditionsProductsMechanismCitations
Bu3SnH, AIBN, tolueneCyclized indole or benzofuran derivativesRadical cyclization
UV irradiationCross-linked dimeric structuresRadical coupling

Key Insights :

  • α-Haloacetamide analogs undergo Bu3SnH-mediated cyclization to form fused heterocycles .

  • Photolytic cleavage of C–S bonds in the sulfonamide group generates radicals for coupling.

Functionalization via Coupling Reactions

Reaction TypeReagentsProductsConditionsCitations
Suzuki CouplingPd(PPh3)4, ArB(OH)2Biarylacetamide derivativesDMF, 100°C
Buchwald-HartwigPd2(dba)3, XantphosN-Aryl sulfonamide variantsToluene, reflux

Key Notes :

  • The 4-methoxyphenyl group facilitates palladium-catalyzed cross-couplings for biaryl synthesis .

  • Methanesulfonyl acts as a directing group in C–H activation reactions.

Stability and Degradation

Stress ConditionDegradation PathwayMajor DegradantsCitations
UV light (254 nm)C–S bond cleavageDesulfonated quinoline + acetic acid
High humidityHydrolysis of acetamide2-(4-Methoxyphenyl)acetic acid

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antibacterial Properties : The sulfonamide group mimics para-amino benzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, it disrupts folate synthesis essential for bacterial growth and replication.
  • Potential Anticancer Activity : Preliminary studies suggest that the compound may have effects on cancer cell lines, although further investigation is necessary to elucidate its mechanism of action and efficacy.

Therapeutic Applications

The applications of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide can be categorized into several key areas:

  • Infectious Diseases : Given its antibacterial properties, this compound may be developed as a treatment for bacterial infections resistant to conventional antibiotics.
  • Cancer Treatment : Its potential anticancer effects warrant exploration as a chemotherapeutic agent or in combination therapies to enhance efficacy against certain cancer types.
  • Drug Development : The compound's unique structure makes it a valuable candidate for drug formulation and delivery systems aimed at improving bioavailability and therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

  • A study published in PubChem highlights its structural characteristics and potential interactions with biological targets, emphasizing the need for further pharmacological evaluation .
  • Research conducted on similar sulfonamide compounds suggests that modifications in their structure can significantly impact their biological activity and therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Core Structure Variations

Tetrahydroquinoline Derivatives
  • (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide (): This compound shares the tetrahydroquinoline core but replaces the acetamide group with a thiophene-carboximidamide. The methanesulfonyl group in the target compound may offer superior solubility compared to the pyrrolidine and thiophene substituents here. The stereochemistry (S-enantiomer) in highlights the importance of chiral centers in activity, though the target compound’s enantiomeric profile remains unstudied .
1,3,4-Thiadiazole Derivatives ()
  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-Methyl-1,3-benzothiazol-2-yl)amino] Acetamide: While retaining the 4-methoxyphenyl acetamide group, this compound uses a 1,3,4-thiadiazole core.

Substituent Effects

4-Methoxyphenyl Group
  • Phenoxy Acetamide Derivatives (): Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrate potent anticancer activity (MTT assay, IC50 < 1 µM). The shared 4-methoxyphenyl group likely enhances DNA intercalation or kinase inhibition, suggesting similar mechanisms for the target compound .
  • Benzothiazole Derivatives (): N-(6-Methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide (EP3 348 550A1) replaces the tetrahydroquinoline with a benzothiazole core. The methoxy group on benzothiazole may improve bioavailability but reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .
Methanesulfonyl vs. Other Sulfonyl Groups

Pharmacological Activity Trends

Compound Class Core Structure Key Substituents Biological Activity (Source)
Target Compound Tetrahydroquinoline Methanesulfonyl, 4-methoxyphenyl Unknown (inferred CNS/anticancer)
Thiadiazole-Benzothiazole 1,3,4-Thiadiazole 4-Methoxyphenyl, benzothiazole Anticonvulsant (MES: 100% efficacy)
Phenoxy Acetamide Quinazoline 4-Methoxyphenyl, sulfonyl Anticancer (MTT: IC50 < 1 µM)
Benzothiazole Derivative Benzothiazole 4-Methoxyphenyl, methoxy Patent activity (unspecified)

Biological Activity

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a methanesulfonyl group and a 4-methoxyphenyl acetamide. This unique structure contributes to its solubility and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its sulfonamide group enhances solubility and interaction with microbial enzymes, making it effective against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides often demonstrate broad-spectrum antibacterial activity, suggesting potential applications in treating infections.

2. Anticancer Potential

This compound has shown promising anticancer activity in vitro. It may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

3. Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it is hypothesized to interact with enzymes that regulate inflammatory responses or tumor growth, thereby altering gene expression related to these processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites of target enzymes, it can prevent substrate access and subsequent biochemical reactions.
  • Receptor Modulation : Interaction with cellular receptors can lead to downstream effects that alter cellular behavior.
  • Gene Expression Alteration : The compound may influence transcription factors that regulate the expression of genes involved in inflammation and cancer progression .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline Core : Using methods such as the Skraup synthesis.
  • Introduction of Functional Groups : Methylation reactions for methoxy groups and amidation for the acetamide moiety.
  • Final Coupling : Utilizing coupling agents like EDCI to form the final product from the intermediates.

Comparative Analysis

To contextualize the biological activity of this compound, we compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
SulfamethoxazoleSulfonamide groupAntibacterialWidely used antibiotic
Quinolone derivativesHeterocyclic structureAntibacterialBroad-spectrum activity
Tetrahydroquinoline derivativesSimilar core structureAnticancerPotentially novel mechanisms

This comparison highlights the unique combination of functional groups in this compound that may confer dual activity against both bacterial infections and cancer cells.

Case Studies

Recent studies have demonstrated the efficacy of similar compounds in preclinical models:

  • A study on tetrahydroquinoline derivatives showed significant inhibition of tumor growth in xenograft models.
  • Another investigation highlighted the antimicrobial effects against resistant bacterial strains using sulfonamide-based compounds.

These findings suggest that further exploration into the therapeutic applications of this compound could yield valuable insights into its potential as a dual-action therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for synthesizing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Acylation : Coupling of the 4-methoxyphenylacetic acid moiety to the 1,2,3,4-tetrahydroquinoline scaffold via an amide bond, using activating agents like EDCI/HOBt .
  • Sulfonylation : Introduction of the methanesulfonyl group at the 1-position of the tetrahydroquinoline ring under basic conditions (e.g., using methanesulfonyl chloride and triethylamine) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) or recrystallization (e.g., ethyl acetate/hexane) to isolate the final product .
    Key Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., methoxy singlet at δ ~3.7 ppm, aromatic protons at δ 6.8–7.4 ppm) and HRMS (e.g., molecular ion matching C19_{19}H22_{22}N2_2O4_4S) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:
Discrepancies in NMR data may arise from:

  • Conformational Isomerism : Rotamers in the amide bond (e.g., slow rotation at room temperature) can split signals. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .
  • Solvent Effects : Compare spectra in deuterated solvents (CDCl3_3, DMSO-d6_6) to identify solvent-dependent shifts. For example, the methoxy group in CDCl3_3 appears at δ 3.77 ppm, while in DMSO-d6_6, it may upfield shift .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) influencing integrations. Optimize reaction stoichiometry and purification protocols .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., onset temperature >150°C indicates stability for room-temperature storage) .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. A purity drop <2% suggests robustness .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants via LC-UV/HRMS. Methoxy groups are prone to oxidation; use amber vials if instability is observed .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Methodological Answer:

  • In Vitro Assays : Screen against panels of kinases or GPCRs (e.g., β-adrenergic receptors) due to structural similarity to tetrahydroquinoline-based inhibitors .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., sulfonamide group binding to ATP pockets) .
  • Analog Synthesis : Modify the methoxy or sulfonyl groups and compare IC50_{50} values. For example, replacing 4-methoxy with 4-fluoro may enhance membrane permeability .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods during weighing .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite or GLORY to identify likely Phase I/II metabolites. For example:
    • Phase I : Demethylation of the methoxy group (CYP3A4-mediated) .
    • Phase II : Glucuronidation of the acetamide nitrogen .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-HRMS .

Basic: What are the challenges in achieving enantiomeric purity for the tetrahydroquinoline scaffold?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Monitor for split peaks indicating enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to control stereochemistry .

Advanced: How can researchers address discrepancies between in silico predictions and experimental biological activity?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-protein binding dynamics (e.g., Desmond MD simulations) .
  • Off-Target Screening : Use BioMAP panels to identify unintended interactions (e.g., ion channel modulation) .
  • Solubility Adjustments : Improve bioavailability via salt formation (e.g., hydrochloride) or nanoformulation if poor aqueous solubility masks activity .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Methodological Answer:

  • Shake-Flask Method : Dissolve in DMSO (stock solution), then dilute in PBS (pH 7.4). Measure solubility via UV-Vis (λmax_{\text{max}} ~255 nm) .
  • Co-Solvency Approach : For low solubility (<1 mg/mL), use 5% Tween-80 or cyclodextrin-based vehicles .

Advanced: What strategies validate the compound’s target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to denature unbound proteins; retained target binding stabilizes the protein against aggregation .
  • Click Chemistry Probes : Introduce an alkyne tag to the compound for pull-down assays coupled with SILAC-based proteomics .

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